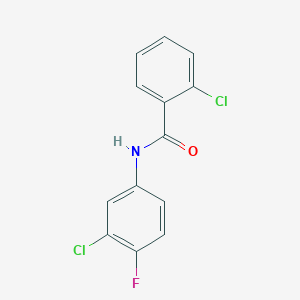![molecular formula C15H15ClN2O2S B1633894 1-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-4-piperidinecarboxylic acid](/img/structure/B1633894.png)
1-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-4-piperidinecarboxylic acid
Descripción general
Descripción
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de WAY-238182 implica múltiples pasos, comenzando con la preparación del anillo de tiazol. Esto se logra típicamente mediante la reacción de 4-clorobenzaldehído con tiourea en condiciones ácidas para formar 4-(4-clorofenil)-1,3-tiazol. El intermedio de tiazol luego se hace reaccionar con ácido piperidina-4-carboxílico en condiciones básicas para producir WAY-238182 .
Métodos de Producción Industrial
La producción industrial de WAY-238182 sigue rutas sintéticas similares, pero a mayor escala. El proceso involucra el uso de reactivos de alta pureza y condiciones de reacción controladas para garantizar la consistencia y la calidad del producto final. Las técnicas avanzadas, como la síntesis de flujo continuo y el monitoreo automatizado de reacciones, a menudo se emplean para optimizar el rendimiento y reducir los costos de producción .
Análisis De Reacciones Químicas
Tipos de Reacciones
WAY-238182 se somete a diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes comunes, como permanganato de potasio o peróxido de hidrógeno.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como borohidruro de sodio o hidruro de aluminio y litio.
Sustitución: WAY-238182 puede participar en reacciones de sustitución nucleofílica, particularmente en el anillo de tiazol.
Reactivos y Condiciones Comunes
Oxidación: Permanganato de potasio en medio ácido.
Reducción: Borohidruro de sodio en metanol.
Sustitución: Nucleófilos como aminas o tioles en condiciones básicas.
Productos Principales
Los principales productos formados a partir de estas reacciones incluyen varios derivados de WAY-238182, como análogos hidroxilados, reducidos o sustituidos. Estos derivados a menudo exhiben diferentes propiedades químicas y biológicas, lo que los hace valiosos para futuras investigaciones .
Aplicaciones Científicas De Investigación
WAY-238182 tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Investigado por su potencial como sonda bioquímica para estudiar procesos celulares.
Medicina: Explorado por su potencial terapéutico en el tratamiento de diversas enfermedades, incluido el cáncer y los trastornos neurológicos.
Industria: Utilizado en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción de WAY-238182 involucra su interacción con objetivos moleculares específicos dentro de las células. Se sabe que se une a ciertas proteínas y enzimas, modulando su actividad y afectando diversas vías celulares. Los objetivos moleculares y las vías exactas involucradas aún están bajo investigación, pero los estudios preliminares sugieren que WAY-238182 puede influir en la transducción de señales y la expresión génica .
Comparación Con Compuestos Similares
WAY-238182 se puede comparar con otros compuestos similares, tales como:
- 1-[4-(4-clorofenil)-1,3-tiazol-2-il]-4-piperidina carboxamida
- 1-[4-(4-clorofenil)-1,3-tiazol-2-il]-4-piperidina carboxilato
Estos compuestos comparten similitudes estructurales con WAY-238182, pero difieren en sus grupos funcionales, lo que lleva a variaciones en sus propiedades químicas y biológicas.
Propiedades
IUPAC Name |
1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]piperidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O2S/c16-12-3-1-10(2-4-12)13-9-21-15(17-13)18-7-5-11(6-8-18)14(19)20/h1-4,9,11H,5-8H2,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKWFXZSYVLLCLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)C2=NC(=CS2)C3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


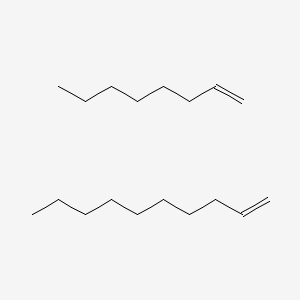
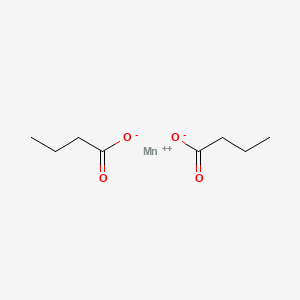

![N-[(3-bromophenyl)methyl]aniline](/img/structure/B1633819.png)
![3-[(4-chlorophenyl)methylidene]-1H-indol-2-one](/img/structure/B1633826.png)
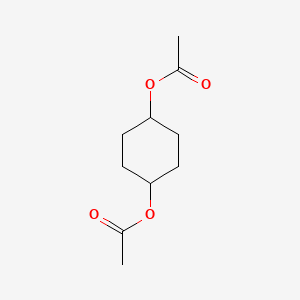


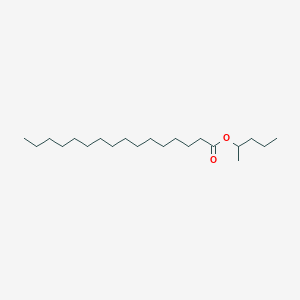
![5-Chloro-2,4-bis[(trimethylsilyl)oxy]pyrimidine](/img/structure/B1633842.png)

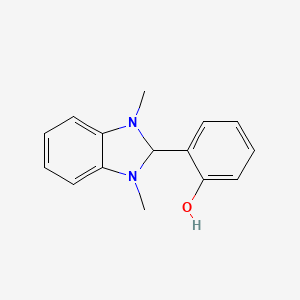
![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-chloroacetamide](/img/structure/B1633847.png)
